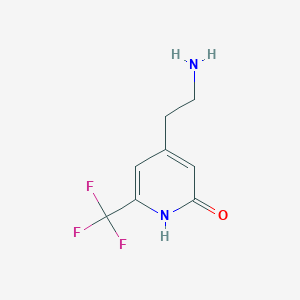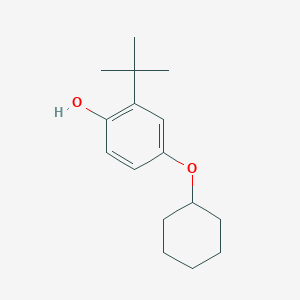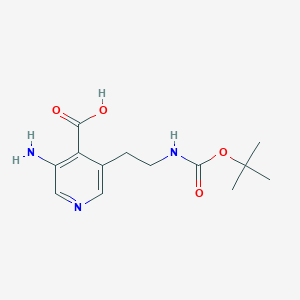
3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid typically involves multiple steps, including the protection of amine groups and the formation of the isonicotinic acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by subsequent reactions to introduce the isonicotinic acid moiety .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify the isonicotinic acid moiety.
Substitution: Substitution reactions are common, especially involving the Boc-protected amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various reduced forms of the isonicotinic acid .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid is used as an intermediate for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective reactions without interference from the amino group .
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules. Its structure allows for the exploration of interactions with various biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug precursor. Its ability to form stable derivatives makes it a valuable tool in drug design and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical pathways. The isonicotinic acid moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate
- 3-Amino-2-(tert-butoxycarbonyl)aminopropanoic acid
Comparison: Compared to these similar compounds, 3-Amino-5-(2-((tert-butoxycarbonyl)amino)ethyl)isonicotinic acid stands out due to its unique combination of the Boc-protected amine and the isonicotinic acid moiety. This combination allows for a broader range of chemical reactions and applications, making it a versatile tool in both research and industrial settings .
Eigenschaften
Molekularformel |
C13H19N3O4 |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
3-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-5-4-8-6-15-7-9(14)10(8)11(17)18/h6-7H,4-5,14H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
KGBGZLPYKRMWQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CN=CC(=C1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


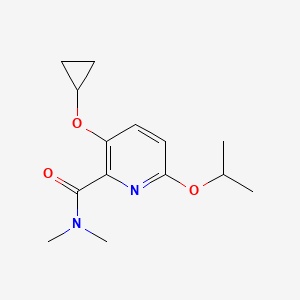
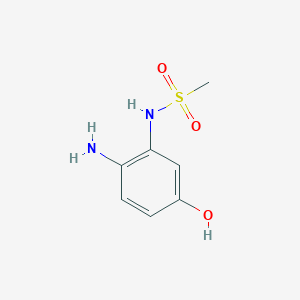
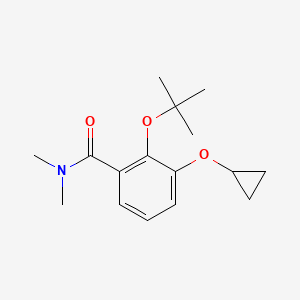

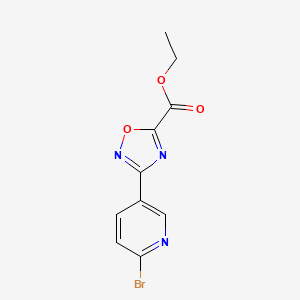

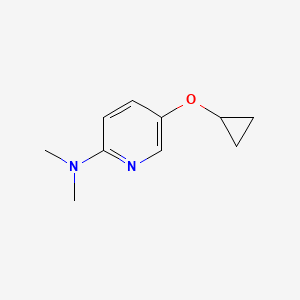
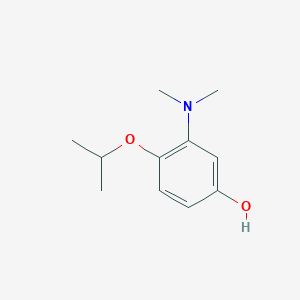
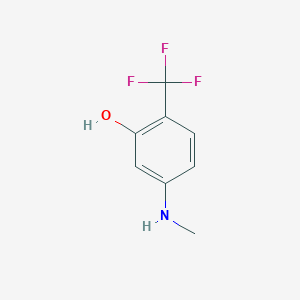

![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)
